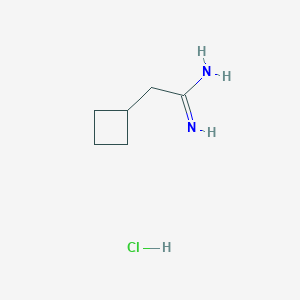

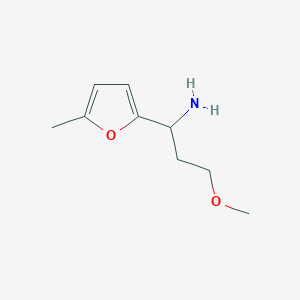

![molecular formula C8H10N4O B1430161 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol CAS No. 1394042-36-4](/img/structure/B1430161.png)

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol

Overview

Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis

The condensation of hydrazides with aminopyrimidine Shiff bases under the mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described in various studies. For example, one study reported a yield of 73%, melting point of 176-179°C, and MS [MH+] (m/z) of 492.2 . Another study reported a yield of 80%, melting point of 328–330 °C, and 1H NMR (DMSO-d6) of δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .Scientific Research Applications

Anticancer Research

This compound has shown promise in the field of oncology. Its structural scaffold is conducive to interacting with various biological targets, potentially inhibiting the growth of cancer cells. Research has indicated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine class can be effective in targeting and treating certain types of cancer .

Antimicrobial Activity

The triazolopyrimidine core is known for its antimicrobial properties. This compound, in particular, may serve as a precursor for synthesizing new agents that could combat bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Antiviral Applications

In the realm of antiviral medication development, this molecule could play a crucial role. Its structure allows for the creation of analogs that might inhibit viral replication, offering a pathway for the development of novel antiviral drugs .

Cardiovascular Therapeutics

Compounds with the [1,2,4]triazolopyrimidine framework have been explored for their cardiovascular effects, such as vasodilation. This specific compound could be investigated for its potential benefits in treating cardiovascular diseases by modulating blood vessel dilation .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of triazolopyrimidines make them candidates for pain relief and inflammation management. This compound could be synthesized into drugs that offer relief from chronic pain and inflammatory conditions .

Herbicidal and Pesticidal Formulations

Agricultural applications of this compound are also noteworthy. Its chemical structure can be utilized to develop herbicides and pesticides, providing new solutions for crop protection and yield enhancement .

Metal Coordination Chemistry

The triazolopyrimidine moiety can act as a versatile linker in coordination chemistry. This compound could be used to create metal complexes with potential applications in catalysis, material science, and even as therapeutic agents .

Neuropharmacological Agents

Lastly, the compound’s ability to cross the blood-brain barrier suggests its utility in neuropharmacology. It could lead to the development of new treatments for neurological disorders, acting on central nervous system targets .

Mechanism of Action

The result of the compound’s action would be changes at the molecular and cellular level. This could include changes in gene expression, protein function, cell signaling, or cell behavior .

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Future research could focus on further exploring the biological properties and potential applications of these compounds .

properties

IUPAC Name |

3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c13-6-1-3-7-10-8-9-4-2-5-12(8)11-7/h2,4-5,13H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSKBQFIHHTYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)CCCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)

![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)

![[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1430094.png)

![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)